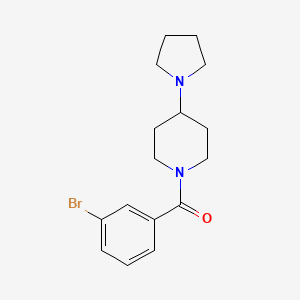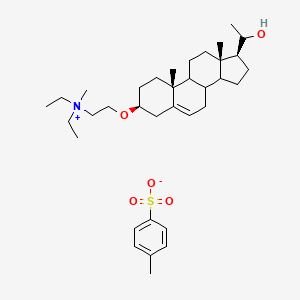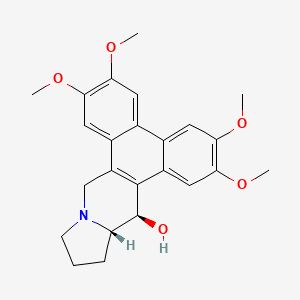
UNC 926 hydrochloride
Vue d'ensemble
Description
UNC 926 hydrochloride is a methyl-lysine (Kme) reader domain inhibitor . It binds to the MBT domain of the L3MBTL1 protein with a Kd value of 3.9 μM . It selectively inhibits the L3MBTL1 3XMBT -H4K20me1 interaction in a peptide pull-down assay .
Molecular Structure Analysis
The molecular weight of UNC 926 hydrochloride is 337.25 . Its molecular formula is C16H21BrN2O . The chemical name for UNC 926 hydrochloride is (3-Bromophenyl)[4-(1-pyrrolidinyl)-1-piperidinyl]methanone hydrochloride .
Physical And Chemical Properties Analysis
UNC 926 hydrochloride has a molecular weight of 337.25 . Its molecular formula is C16H21BrN2O . The compound is a white solid .
Applications De Recherche Scientifique
Epigenetic Research
UNC-926 is known as an Epigenetic Reader Domain inhibitor . It plays a significant role in epigenetic research, particularly in the study of gene expression and regulation. It helps scientists understand how genes are turned on and off, which is crucial for understanding many biological processes and diseases.
L3MBTL1 Inhibition
UNC-926 is a L3MBTL1 domain inhibitor with a Kd value of 3.9 μM for binding with the MBT domain of the L3MBTL1 protein . L3MBTL1 is a protein that plays a role in chromatin structure and function. By inhibiting this protein, UNC-926 can help researchers study the effects of altering chromatin structure.
L3MBTL3 Inhibition
UNC-926 also exhibits a low micromolar affinity for the close homolog, L3MBTL3 (IC50 of 3.2 μM), with a decrease in affinity for the other MBT domains . This makes it a useful tool for studying the function of L3MBTL3 and its role in various biological processes.
Methyl-Lysine (Kme) Reader Domain Inhibition
UNC-926 is a methyl-lysine (Kme) reader domain inhibitor . Methyl-lysine reader domains are protein domains that recognize methylated lysine residues on histones, a key mechanism in the regulation of gene expression. Inhibiting these domains can provide insights into the role of histone methylation in gene regulation.
Drug Development
Due to its ability to inhibit specific proteins, UNC-926 has potential applications in drug development . It could be used as a starting point for the development of drugs targeting the L3MBTL1 and L3MBTL3 proteins .
Safety And Hazards
Propriétés
IUPAC Name |
(3-bromophenyl)-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrN2O/c17-14-5-3-4-13(12-14)16(20)19-10-6-15(7-11-19)18-8-1-2-9-18/h3-5,12,15H,1-2,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGLFIKZKQOYHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCN(CC2)C(=O)C3=CC(=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
UNC 926 hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4-(3-methylpyrazin-2-yl)phenyl]-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide](/img/structure/B611504.png)



![3-[2-Fluoro-4-[[3-[2-methyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methylamino]phenyl]propanoic acid](/img/structure/B611511.png)



![N-[5-[1-[4-(4-acetylpiperazin-1-yl)cyclohexyl]-4-aminopyrazolo[3,4-d]pyrimidin-3-yl]-2-phenoxyphenyl]prop-2-enamide](/img/structure/B611516.png)



